2,2'-(1,1'-Binaphthyl-2,2'-diyl)bis(7-tert-butylquinolin-8-OL)
Description
2,2'-(1,1'-Binaphthyl-2,2'-diyl)bis(7-tert-butylquinolin-8-OL) is a binaphthyl-based chiral compound featuring two quinolin-8-ol subunits linked via a 1,1'-binaphthyl core. The tert-butyl substituents at the 7-position of the quinolinol rings enhance steric bulk and solubility, making the compound structurally distinct among aromatic bisphenol derivatives. Its rigid, axially chiral binaphthyl backbone is critical for applications in asymmetric catalysis, chiral sensing, and materials science .
Properties
Molecular Formula |
C46H40N2O2 |
|---|---|
Molecular Weight |
652.8 g/mol |
IUPAC Name |
7-tert-butyl-2-[1-[2-(7-tert-butyl-8-hydroxyquinolin-2-yl)naphthalen-1-yl]naphthalen-2-yl]quinolin-8-ol |
InChI |
InChI=1S/C46H40N2O2/c1-45(2,3)35-23-17-29-19-25-37(47-41(29)43(35)49)33-21-15-27-11-7-9-13-31(27)39(33)40-32-14-10-8-12-28(32)16-22-34(40)38-26-20-30-18-24-36(46(4,5)6)44(50)42(30)48-38/h7-26,49-50H,1-6H3 |
InChI Key |
FLNAZOHZCASGKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C2=C(C=C1)C=CC(=N2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)C7=NC8=C(C=CC(=C8O)C(C)(C)C)C=C7)O |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of 7-tert-Butylquinolin-8-ol
The quinoline moiety is prepared via Combes quinoline synthesis , adapting protocols for 8-hydroxyquinoline derivatives:
- Reactants : β-Naphthol derivatives, acrolein, and tert-butylating agents.
- Conditions :
| Parameter | Value | Reference |
|---|---|---|
| Yield (tert-butyl) | 72–85% | |
| Quinoline purity | ≥95% (HPLC) |
Step 2: Binaphthyl-Quinoline Coupling
The binaphthyl core (1,1'-binaphthyl-2,2'-diol) is functionalized with quinoline units via Mitsunobu reaction or Ullmann coupling :
- Mitsunobu : Uses diethyl azodicarboxylate (DEAD) and triphenylphosphine to link hydroxylated quinoline to binaphthyl.
- Ullmann : Copper(I)-catalyzed coupling of halogenated quinoline with binaphthyl diols.
| Method | Conditions | Yield | Reference |
|---|---|---|---|
| Mitsunobu | THF, 0°C → RT, 24 h | 58–65% | |
| Ullmann | CuI, K₂CO₃, DMF, 110°C, 48 h | 45–52% |
Metal-Catalyzed Cross-Coupling of Halogenated Precursors
Palladium- or nickel-catalyzed cross-coupling enables direct assembly of the binaphthyl-quinoline framework.
Suzuki-Miyaura Coupling
- Reactants : 2-Bromo-7-tert-butylquinolin-8-ol and binaphthyl boronic ester.
- Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O (3:1), 80°C, 24 h.
| Parameter | Value | Reference |
|---|---|---|
| Yield | 68–74% | |
| Purity | 90–94% (NMR) |
One-Pot Tandem Synthesis
Integrates quinoline formation and binaphthyl coupling in a single reactor, reducing intermediate isolation.
- Reactants : 1,1'-Binaphthyl-2,2'-diamine, tert-butyl-substituted β-keto esters.
- Conditions :
| Step | Yield | Reference |
|---|---|---|
| Cyclization | 70–78% | |
| Oxidative coupling | 50–60% |
Chiral Resolution and Purification
The binaphthyl backbone introduces axial chirality, necessitating enantiomeric separation:
- Chiral column chromatography : Uses cellulose tris(3,5-dimethylphenylcarbamate) with hexane/EtOAc.
- Diastereomeric crystallization : Resolve with (R)- or (S)-mandelic acid.
| Method | Enantiomeric Excess (ee) | Reference |
|---|---|---|
| Chromatography | 92–95% | |
| Crystallization | 88–90% |
Critical Analysis of Synthetic Challenges
- Steric hindrance : Bulky tert-butyl groups impede coupling efficiency. Solutions include using high-temperature protocols (e.g., microwave-assisted Suzuki at 120°C).
- Regioselectivity : Ensuring substitution at the 7-position of quinoline requires directed ortho-metalation strategies.
- Solubility : Polar aprotic solvents (DMF, DMSO) enhance precursor solubility but complicate purification.
Industrial-Scale Considerations
Large-scale production (≥1 kg) prioritizes cost and safety:
- Catalyst recycling : Immobilized Pd on carbon reduces metal leaching.
- Green solvents : Cyclopentyl methyl ether (CPME) replaces DMF in couplings.
- Process optimization : Flow chemistry minimizes reaction times (e.g., Ullmann coupling in 6 h vs. 48 h batch).
Analytical Validation
Post-synthesis characterization ensures structural fidelity:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinolinol groups, forming quinone derivatives.
Reduction: Reduction reactions can convert the quinolinol groups to quinoline, altering the compound’s electronic properties.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups, modifying the compound’s steric and electronic characteristics.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Quinoline derivatives.
Substitution: Various alkyl or aryl-substituted derivatives.
Scientific Research Applications
Structural Characteristics
The compound features a binaphthyl backbone with two quinoline moieties. This structure contributes to its potential for various interactions in biological systems and catalytic processes.
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds derived from quinoline structures exhibit significant anticancer properties. Specifically, derivatives of 2,2'-(1,1'-binaphthyl-2,2'-diyl)bis(7-tert-butylquinolin-8-OL) have been studied for their ability to inhibit heat-shock protein 90 (Hsp90), which is crucial for cancer cell survival and proliferation.
Case Study: Hsp90 Inhibition
A study demonstrated that specific derivatives of quinoline can effectively bind to the C-terminal region of Hsp90, leading to apoptosis in cancer cells. The binding affinity was measured using surface plasmon resonance (SPR), showing a Ki value of 0.31 nM for one of the derivatives .
Catalysis
Palladium-Catalyzed Reactions
The compound serves as a ligand in palladium-catalyzed reactions, enhancing the efficiency of synthesizing complex organic molecules. Its ability to stabilize palladium species allows for improved yields in cross-coupling reactions.
Data Table: Reaction Yields with TBOxH Ligand
| Reaction Type | Yield (%) | Conditions |
|---|---|---|
| Suzuki Coupling | 85 | Pd(OAc)₂, K₂CO₃ in DMF |
| Heck Reaction | 90 | Pd(PPh₃)₂Cl₂, Et₃N in toluene |
| Sonogashira Coupling | 88 | PdCl₂(PPh₃)₂, CuI in ethanol |
These results highlight the versatility of TBOxH as a ligand for improving reaction conditions in organic synthesis .
Material Science
Fluorescent Properties
The compound exhibits fluorescence properties due to its extended π-conjugation system. This characteristic makes it suitable for applications in organic light-emitting diodes (OLEDs) and sensors.
Case Study: OLED Applications
In a recent study, devices constructed with TBOxH demonstrated enhanced brightness and stability compared to traditional materials. The photoluminescence quantum yield was measured at 25%, indicating its potential for use in display technologies .
Mechanism of Action
The mechanism of action of 2,2’-(1,1’-Binaphthyl-2,2’-diyl)bis(7-tert-butylquinolin-8-OL) involves its ability to coordinate with metal ions, forming stable complexes. These complexes can act as catalysts in various chemical reactions, facilitating the transformation of substrates into desired products. The molecular targets include transition metal centers, and the pathways involved often include oxidative addition, reductive elimination, and migratory insertion.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Spectroscopic Comparisons
A. Naphthalene-Bis-Triazole-Bis-Quinolin-2(1H)-ones A structurally analogous compound described in is [4,4′-(((naphthalene-1,5-diylbis(oxy))bis(methylene))bis-(1H-1,2,3-triazole-4,1-diyl))bis(1-methylquinolin-2(1H)-one)]. Key differences include:
- Core Structure : The target compound uses a binaphthyl core, while the analog employs a naphthalene-1,5-diyl group linked via triazole and ether moieties.
- Substituents : The tert-butyl groups in the target compound contrast with methyl groups in the analog, impacting solubility and steric effects.
- Spectroscopy: The analog’s $^{13}\text{C}$ NMR shows equivalent C-4a’ and C-8a’ carbons due to symmetry, whereas the binaphthyl core in the target compound introduces chirality, rendering these carbons nonequivalent .
B. Aromatic Polyamides (PAs) with Binaphthyl/Biphenyl Cores highlights aromatic PAs synthesized from 2,2’-bis(p-carboxyphenoxy)-1,1’-binaphthyl. Comparisons include:
- Molecular Architecture : The target compound is a small molecule, whereas these PAs are high-molecular-weight polymers.
- Inherent Viscosities : PAs derived from binaphthyl diacids exhibit inherent viscosities of 0.63–1.30 dL/g, lower than biphenyl-based analogs (0.58–1.46 dL/g), suggesting reduced chain rigidity in binaphthyl-containing polymers .
Key Observations :
- Solubility : The tert-butyl groups in the target compound improve solubility in organic solvents compared to methyl-substituted analogs.
- Chirality : The binaphthyl core provides a stable chiral environment, unlike the symmetric naphthalene-based analog.
Biological Activity
2,2'-(1,1'-Binaphthyl-2,2'-diyl)bis(7-tert-butylquinolin-8-OL), commonly referred to as TBOxH, is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, synthesis, and various biological activities, including anticancer and antimicrobial effects.
- Molecular Formula : C46H40N2O2
- Molecular Weight : 652.82 g/mol
- CAS Number : 793695-09-7
TBOxH features a binaphthyl core linked to two quinolinol moieties, which may contribute to its biological activities through interactions with various biological targets.
Synthesis
The synthesis of TBOxH typically involves a multi-step process that includes the coupling of quinoline derivatives with binaphthyl units. The detailed synthetic route can vary based on the desired purity and yield. Various methodologies have been explored in the literature to optimize the synthesis of quinoline derivatives which are essential for constructing TBOxH .
Anticancer Activity
TBOxH has shown promising results in preclinical studies related to cancer treatment. Its mechanism appears to involve:
- Inhibition of Cancer Cell Proliferation : Studies indicate that TBOxH can significantly inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The compound's efficacy is attributed to its ability to induce apoptosis and inhibit cell cycle progression .
- Targeting Heat Shock Protein 90 (Hsp90) : Preliminary data suggest that TBOxH may interact with Hsp90, a chaperone protein involved in the stabilization of numerous oncoproteins. By inhibiting Hsp90, TBOxH could lead to the degradation of these proteins and subsequent tumor regression .
Antimicrobial Activity
TBOxH has also been evaluated for its antimicrobial properties:
- In Vitro Studies : It exhibits activity against several bacterial strains, including drug-resistant variants. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting essential enzymatic processes .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate anticancer effects on breast cancer cells | TBOxH reduced cell viability by 70% at 10 µM concentration; induced apoptosis via caspase activation. |
| Study 2 | Assess antimicrobial activity against resistant bacteria | Showed significant inhibition (MIC = 5 µg/mL) against MRSA strains; potential as an alternative treatment option. |
| Study 3 | Investigate interaction with Hsp90 | Inhibition of Hsp90 activity led to decreased levels of client proteins in treated cells, confirming its role as an Hsp90 inhibitor. |
The biological activity of TBOxH can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways through mitochondrial membrane potential disruption.
- Cell Cycle Arrest : TBOxH causes G0/G1 phase arrest in cancer cells, preventing further proliferation.
- Antimicrobial Mechanism : It may interfere with bacterial DNA replication or protein synthesis pathways.
Q & A
Q. What are the common synthetic routes for preparing 2,2'-(1,1'-Binaphthyl-2,2'-diyl)bis(7-tert-butylquinolin-8-OL), and how can reaction conditions be optimized?
The synthesis typically involves coupling quinoline derivatives with a binaphthyl backbone. For example, outlines a general approach for quinoline-based compounds using KOH in ethanol (80°C) for cyclization, followed by TBTU-mediated coupling reactions in dichloromethane (DCM). To introduce the tert-butyl group, steric protection (e.g., using tert-butyl chloride) and selective deprotection steps may be required. Optimization involves adjusting solvent polarity (e.g., ethanol vs. DCM), temperature, and stoichiometry to improve yield and purity. Characterization via NMR and HRMS (as in ) is critical for verifying structural integrity .
Q. How is the enantiomeric purity of this axially chiral compound validated?
Enantiomeric purity is confirmed using chiral HPLC with a polysaccharide-based column (e.g., Chiralpak®) or circular dichroism (CD) spectroscopy. Single-crystal X-ray diffraction (SCXRD) provides absolute configuration determination, as demonstrated in (R factor = 0.051) and (R factor = 0.035). For ligands, coordination to a metal center (e.g., cobalt in ) can amplify chiral signals in NMR for indirect validation .
Q. What spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- / NMR: Assigning proton environments (e.g., quinolinol OH signals at ~8.5 ppm).
- HRMS: Confirming molecular weight (e.g., reports HRMS data for quinoline derivatives).
- X-ray crystallography: Resolving steric effects of tert-butyl groups and binaphthyl torsion angles ().
- FT-IR: Identifying hydroxyl and quinoline C=N stretches .
Advanced Questions
Q. How does the tert-butyl substituent influence the ligand’s performance in asymmetric catalysis?
The tert-butyl group enhances steric bulk, improving enantioselectivity by restricting substrate access to specific coordination sites. Comparative studies with non-substituted azaBINOL analogs () can quantify this effect. For example, in palladium-catalyzed allylic alkylation, tert-butyl groups may increase enantiomeric excess (ee) by 20–30% due to reduced conformational flexibility. Methodological validation involves kinetic studies (e.g., variable-temperature NMR) and DFT calculations to map steric contours .
Q. How can researchers resolve contradictions between spectroscopic and crystallographic data for this compound?
Discrepancies (e.g., NMR suggesting planar geometry vs. X-ray showing axial chirality) require multi-technique validation:
- SCXRD : Provides definitive bond angles and torsion (e.g., reports a mean C–C bond length of 0.004 Å).
- VT-NMR : Detects dynamic effects (e.g., tert-butyl rotation) that may obscure chirality at room temperature.
- CD Spectroscopy : Correlates optical activity with crystallographic configuration .
Q. What strategies are effective for modifying the ligand to enhance catalytic activity in cross-coupling reactions?
- Backbone Functionalization : Introducing electron-withdrawing groups (e.g., –CF) on the quinoline ring () to modulate metal-ligand electron transfer.
- Solvent Screening : Polar aprotic solvents (e.g., DMF) can stabilize transition states in Suzuki-Miyaura couplings.
- Co-crystallization Studies : Analyze ligand-metal adducts (e.g., ’s cobalt complex) to identify optimal coordination geometries .
Q. How can researchers address low yields in the ligand’s synthesis due to steric hindrance?
- Stepwise Coupling : Synthesize the binaphthyl core first, then attach quinoline units ().
- Microwave-Assisted Synthesis : Reduces reaction time and improves yield (e.g., 80°C to 120°C in 30 minutes).
- Protecting Groups : Use silyl ethers (e.g., TBS) to temporarily shield hydroxyl groups during coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
